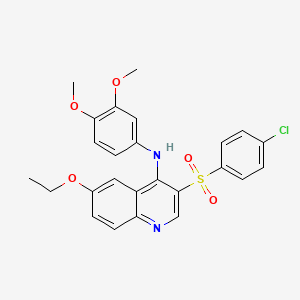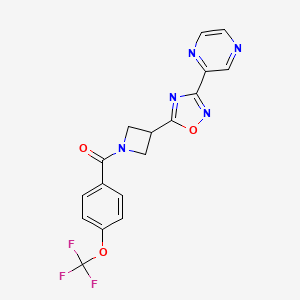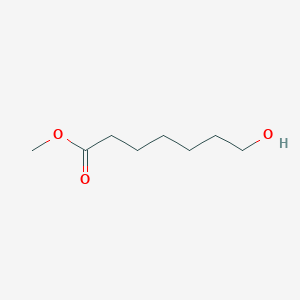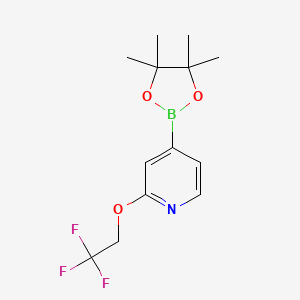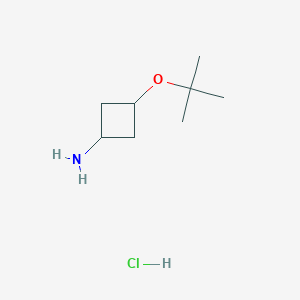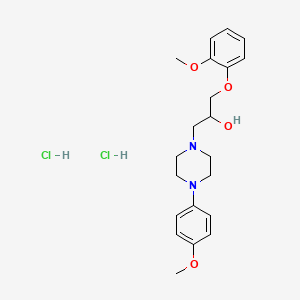
3-(ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative with the chemical formula C11H17IN2O and a molecular weight of 326.17 g/mol.
作用機序
The mechanism of action of 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole in cancer cells is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway (Li et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth in vivo (Zhang et al., 2016; Li et al., 2017). Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties (Li et al., 2017).
実験室実験の利点と制限
One of the main advantages of using 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole in lab experiments is its potent anticancer activity. This compound has shown promising results in vitro and in vivo, making it a potential candidate for the development of new cancer drugs. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method is relatively complex and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling and storage (Zhang et al., 2016).
将来の方向性
There are several future directions for the study of 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole. One potential direction is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action and optimize the structure of the compound for improved activity and selectivity. Additionally, studies could explore the potential use of this compound in other areas of scientific research, such as inflammation and oxidative stress. Finally, future studies could focus on developing more efficient and scalable synthesis methods for this compound (Zhang et al., 2016; Li et al., 2017).
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. This compound exhibits potent anticancer activity and has anti-inflammatory and antioxidant properties. However, the synthesis method is complex, and the compound requires careful handling and storage. Further studies are needed to fully understand the mechanism of action and optimize the structure of the compound for improved activity and selectivity.
合成法
The synthesis method of 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole involves the reaction of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxaldehyde with ethyl glyoxalate in the presence of a base catalyst. This reaction leads to the formation of the desired compound with a yield of 63% (Zhang et al., 2016).
科学的研究の応用
3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Zhang et al., 2016; Li et al., 2017).
特性
IUPAC Name |
3-(ethoxymethyl)-4-iodo-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-14-7-10-9(11)6-13(12-10)5-8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMLBNARRFMFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1I)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)
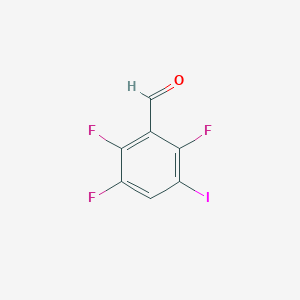
![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2862579.png)
![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)

